

3-Nitro-1-naphthoic acid CAS number 4507-80-7

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Compound of Interest

Compound Name: 3-Nitro-1-naphthoic acid

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An In-Depth Technical Guide to 3-Nitro-1-naphthoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
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Foreword: A Molecule of Strategic Duality

3-Nitro-1-naphthoic acid (CAS No. 4507-84-0) presents itself not merely as a chemical intermediate, but as a strategic scaffold of compelling duality. Its rigid naphthalene core, functionalized with both a strongly electron-withdrawing nitro group and a versatile carboxylic acid, offers chemists a powerful toolkit for molecular design. The interplay between these two groups governs the molecule's reactivity, making it a valuable precursor in fields as diverse as medicinal chemistry, advanced materials, and biochemical sensing. This guide moves beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its reactivity, and the strategic rationale for its application in modern research and development.

(Note: The CAS number for **3-Nitro-1-naphthoic acid** is 4507-84-0, which will be used throughout this guide for accuracy).

Section 1: Physicochemical and Spectroscopic Profile

A molecule's identity is fundamentally defined by its physical and spectral characteristics. These data points are the foundational layer upon which all synthetic and application-based strategies are built.

Physicochemical Properties

The key physical and chemical identifiers for **3-Nitro-1-naphthoic acid** are summarized below. These values are critical for reaction planning, purification, and regulatory compliance.

Property	Value	Source(s)
CAS Number	4507-84-0	[1] [2]
Molecular Formula	C ₁₁ H ₇ NO ₄	[2] [3]
Molecular Weight	217.18 g/mol	[1] [3]
Appearance	Data not available (typically a solid)	
Melting Point	Data not available	
Density	1.468 g/cm ³ (Predicted)	[4]
Solubility	Data not available	
InChI Key	JTNZIGOFCKHWDV-UHFFFAOYSA-N	[1]

Predicted Spectroscopic Signature

While a comprehensive public database of the spectra for the free acid is not readily available, its structure allows for a highly confident prediction of its key spectroscopic features. These predictions are based on established principles of NMR and IR spectroscopy.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale and Causality
¹ H NMR	Carboxylic Acid (1H)	>12 ppm (broad singlet)	The acidic proton is highly deshielded and subject to hydrogen bonding, resulting in a broad signal far downfield.
Aromatic Protons (6H)	7.5 - 9.0 ppm (multiplets)	Protons on the naphthalene core reside in the characteristic aromatic region. The electron-withdrawing effects of both the -NO ₂ and -COOH groups will shift adjacent protons further downfield. Protons H2 and H4 will likely be the most deshielded.	
¹³ C NMR	Carboxylic Carbon	>168 ppm	The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. [1]
Aromatic Carbons	120 - 150 ppm	Ten distinct signals are expected for the naphthalene ring carbons. The carbons directly attached to the nitro and carboxyl groups (C1, C3) and the ipso-carbons will	

have characteristic shifts influenced by substituent effects.[\[1\]](#)

FT-IR	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad)	The characteristic, broad absorption is due to extensive hydrogen bonding of the carboxylic acid dimer. [1]
C=O Stretch (Carboxylic Acid)	1680-1710 cm ⁻¹ (strong)	A strong, sharp peak indicative of the carbonyl group in an aromatic carboxylic acid.	
N-O Asymmetric Stretch	1500-1560 cm ⁻¹ (strong)	A strong absorption characteristic of the nitro group attached to an aromatic ring.	
N-O Symmetric Stretch	1335-1390 cm ⁻¹ (strong)	The second strong absorption band confirming the presence of the nitro functional group.	

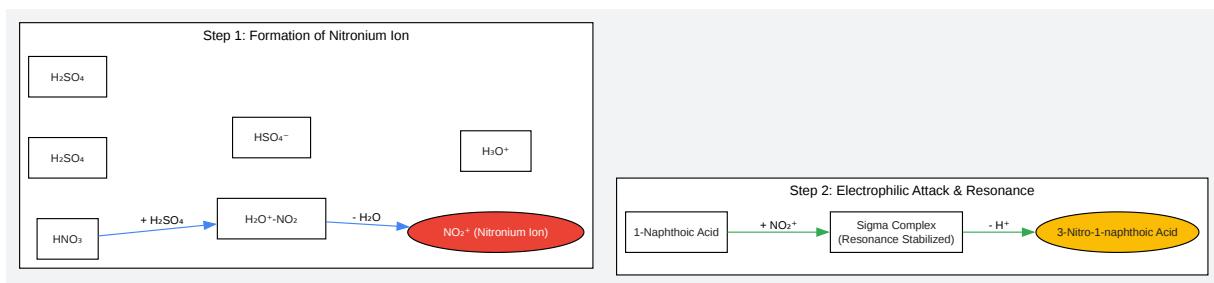
Section 2: Synthesis and Mechanistic Insights

The most direct and established route to **3-Nitro-1-naphthoic acid** is the electrophilic aromatic substitution of 1-naphthoic acid.[\[1\]](#) Understanding the mechanism is key to controlling the reaction and optimizing its yield.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the classic mechanism for aromatic nitration. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

The crucial aspect of this synthesis is its regioselectivity. The carboxylic acid group (-COOH) at the 1-position is an electron-withdrawing and deactivating group. In the naphthalene ring system, this deactivates the ring to which it is attached (the A-ring). Consequently, the electrophilic attack by the nitronium ion preferentially occurs on the other, more electron-rich ring (the B-ring).^[1] Within the B-ring, substitution occurs away from the peri position (C8) due to steric hindrance, favoring positions C5 and C7. However, the dominant product is **3-Nitro-1-naphthoic acid**, indicating substitution on the deactivated ring. This is a known complexity in naphthalene chemistry where substitution on the deactivated ring can still occur, particularly at the meta position (C3) relative to the deactivating group.



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Caption: Mechanism of Electrophilic Nitration of 1-Naphthoic Acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for aromatic nitration.^[7]

Objective: To synthesize **3-Nitro-1-naphthoic acid** from 1-naphthoic acid.

Materials:

- 1-Naphthoic acid (1.0 eq)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Distilled water
- Appropriate organic solvent for recrystallization (e.g., ethanol, acetic acid)

Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
- Cooling: Cool the flask in an ice-salt bath to 0-5 °C. The maintenance of low temperature is critical to control the exothermic reaction and prevent over-nitration or side product formation.
- Substrate Addition: Slowly add 1-naphthoic acid in portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
- Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, pre-cooled flask.
- Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of 1-naphthoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This is the most critical step for selectivity and safety.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.

- Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.
- Purification: The crude product is then purified by recrystallization from a suitable solvent to yield pure **3-Nitro-1-naphthoic acid**.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: General workflow for the synthesis and purification of **3-Nitro-1-naphthoic acid**.

Section 3: Chemical Reactivity and Derivatization Strategies

The synthetic utility of **3-Nitro-1-naphthoic acid** stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, opening pathways to a diverse library of derivatives.^[1]

Transformations of the Nitro Group

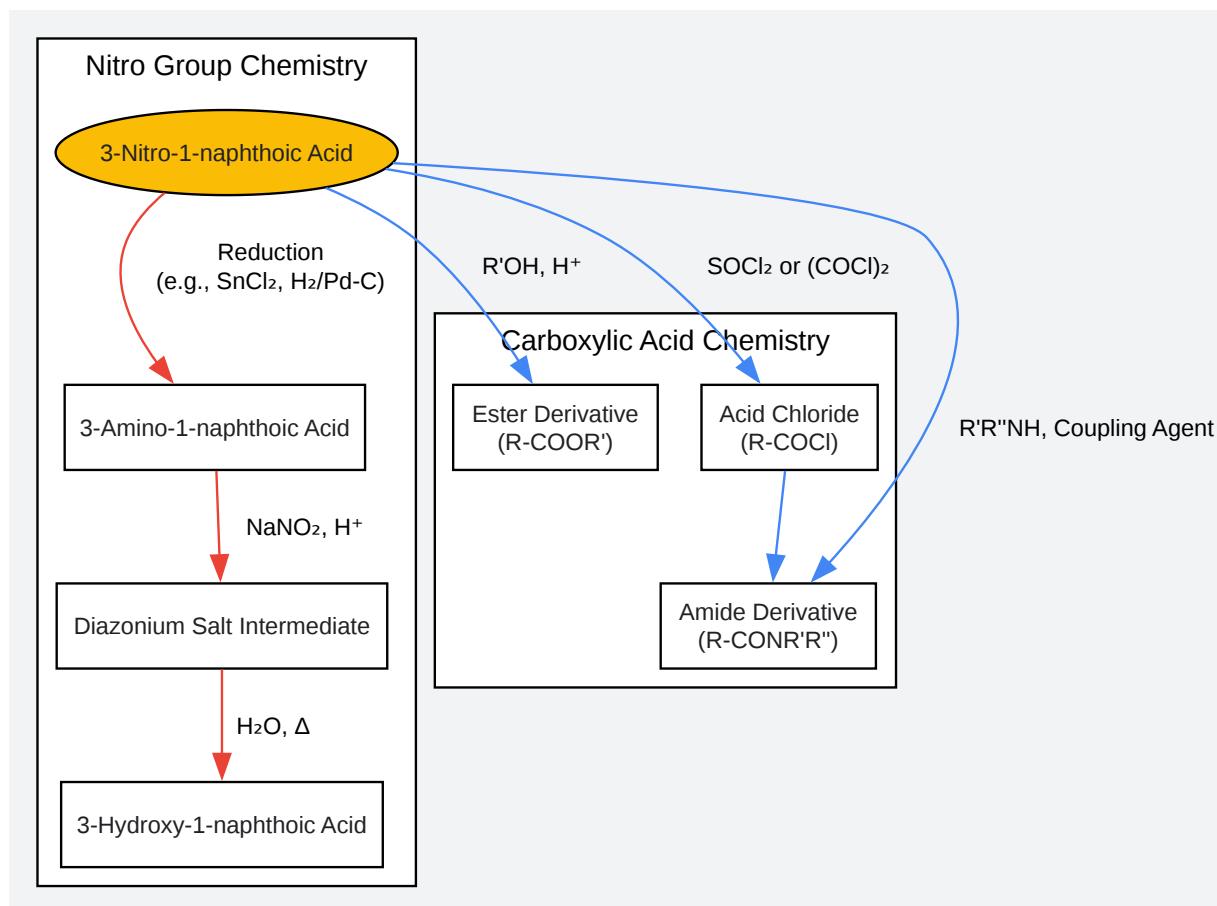
The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group.

- Reduction to Amine: The most common transformation is the reduction of the nitro group to an amine, yielding 3-Amino-1-naphthoic acid. This is a crucial intermediate for further derivatization. This reduction can be achieved chemoselectively using various reagents, such as tin(II) chloride (SnCl_2), iron (Fe) or zinc (Zn) in acidic media, or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), which are mild enough to leave the carboxylic acid intact.^[8] ^[9]
- Further Amine Chemistry: The resulting 3-amino-1-naphthoic acid can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., $-\text{OH}$, $-\text{CN}$, -halogens).^[1]

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, most notably esters and amides.

- Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) can be used, though conditions must be chosen carefully to avoid side reactions with the sensitive nitro group.
- Amide Bond Formation: This is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with a wide range of modern coupling reagents (e.g., HATU, HOBr/EDC, DMTMM) and reacted with primary or secondary amines to form amide bonds.^[1] This approach is highly modular and allows for the introduction of diverse structural motifs. A one-pot protocol directly from nitroarenes and carboxylic acids has also been developed, showcasing advanced synthetic strategies.^[10]



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Caption: Key derivatization pathways for **3-Nitro-1-naphthoic acid**.

Section 4: Applications in Research and Development

The unique structure of **3-Nitro-1-naphthoic acid** makes it a valuable starting material in several high-impact research areas.

Medicinal Chemistry: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[11][12] This hypoxic environment is a major barrier to successful cancer therapy but also presents a unique therapeutic opportunity. Hypoxic cells overexpress certain reductase enzymes that are less active in normal, oxygenated tissues.

The nitroaromatic moiety of **3-Nitro-1-naphthoic acid** is an ideal "trigger" for HAPs.[13][14]

The principle is as follows:

- A non-toxic prodrug, incorporating the 3-nitro-naphthalene scaffold, is administered.
- In hypoxic tumor regions, reductase enzymes reduce the electron-withdrawing nitro group ($-NO_2$) to an electron-donating hydroxylamine ($-NHOH$) or amine ($-NH_2$) group.[11]
- This electronic switch triggers a fragmentation or conformational change, releasing a potent cytotoxic agent directly at the tumor site.[13][15]

This targeted drug release minimizes systemic toxicity and increases efficacy against chemoresistant hypoxic cells. Derivatives of **3-Nitro-1-naphthoic acid** can be designed where the carboxylic acid is linked to a potent anticancer drug, creating a prodrug that is selectively activated in the tumor microenvironment.[12][14]

Materials Science

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the naphthalene system.[1] By incorporating **3-Nitro-1-naphthoic acid** or its derivatives into larger conjugated systems or polymers, materials scientists can tune the

electronic band gap and charge-transport properties. This makes it a building block of interest for developing organic semiconductors, components for organic light-emitting diodes (OLEDs), and other functional electronic materials.[1]

Biochemical Probes

The same reductive activation that is useful in medicinal chemistry can be harnessed to create biochemical probes. For example, a derivative can be synthesized where the reduction of the nitro group to an amine leads to a dramatic change in fluorescence (a "turn-on" sensor). Such probes can be used to image and quantify reductase activity or map hypoxic regions in cells and tissues, providing invaluable tools for biological research and diagnostics.[14]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of **3-Nitro-1-naphthoic acid** is essential for ensuring personnel safety. The following guidelines are based on available Safety Data Sheet (SDS) information.[16][17]

Hazard Category	Precautionary Measure	Rationale
Eye Contact	Causes serious eye damage/irritation.	Wear appropriate chemical safety goggles or a face shield. An eyewash station should be immediately accessible.[16]
Skin Contact	Causes skin irritation.	Wear nitrile or other appropriate chemical-resistant gloves. Avoid prolonged or repeated contact.[16]
Inhalation	May cause respiratory irritation.	Handle in a well-ventilated area or a chemical fume hood, especially when dealing with fine powders to avoid dust formation.
Storage	Store in a cool, dry, well-ventilated area.	Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[4]
Disposal	Dispose of in accordance with local, state, and federal regulations.	Consult your institution's environmental health and safety office for proper disposal procedures for nitroaromatic compounds.[17]

Section 6: Conclusion and Future Outlook

3-Nitro-1-naphthoic acid is a molecule of significant strategic value. Its well-defined synthesis, predictable bifunctional reactivity, and the potent electronic nature of its nitroaromatic core make it a highly versatile platform for innovation. While its historical roots are in the dye industry, its future lies in high-technology applications. The continued exploration of its derivatives as hypoxia-activated cancer therapeutics holds immense promise. Furthermore, its role as a scaffold for novel organic electronic materials and sensitive biochemical probes ensures its relevance for years to come. For the discerning researcher, **3-Nitro-1-naphthoic**

acid is not just a reagent, but a gateway to complex molecular architectures with purpose-driven function.

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